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molecular formula C8H7NO B8500298 4-Methyl-2,1-benzisoxazole CAS No. 107096-53-7

4-Methyl-2,1-benzisoxazole

Cat. No. B8500298
M. Wt: 133.15 g/mol
InChI Key: FXOXUQLLLCUHAC-UHFFFAOYSA-N
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Patent
US04735956

Procedure details

To a solution of 49.64 g (220 mmoles) stannous chloride dihydrate in 132 ml concentrated hydrochloric acid cooled to 15° was added 9.08 g (55.0 mmoles) of 6-methyl-2-nitrobenzaldehyde with rapid stirring. After 2 hours the mixture was diluted with 250 ml water and extracted with 3×150 ml ether. The extract was washed successively with dilute sodium bicarbonate solution, water, and brine, dried, and concentrated to give 6.78 g oil. The oil was flash chromatographed, eluting with chloroform to give 6.10 g (83%) (1) as an oil; nmr (deuteriochloroform): 2.5 (s, 3H), 6.7 (dd, 1H), 7.3 (m, 2H), 9.1 (s, 1H).
[Compound]
Name
stannous chloride dihydrate
Quantity
49.64 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
9.08 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]=O)=[C:6]([N+:10]([O-:12])=O)[CH:5]=[CH:4][CH:3]=1>Cl.O>[CH3:1][C:2]1[C:7]2=[CH:8][O:12][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
49.64 g
Type
reactant
Smiles
Name
Quantity
132 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
9.08 g
Type
reactant
Smiles
CC1=CC=CC(=C1C=O)[N+](=O)[O-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×150 ml ether
WASH
Type
WASH
Details
The extract was washed successively with dilute sodium bicarbonate solution, water, and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C1=CON2
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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